Dexamethasone cipecilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dexamethasone cipecilate, also known as NS-126, is a novel, highly lipophilic anti-inflammatory corticosteroid. NS-126 is a long-acting intranasal corticosteroid and a promising therapeutic agent for allergic rhinitis.

Aplicaciones Científicas De Investigación

Dexamethasone cipecilate is a synthetic corticosteroid primarily used to treat allergic rhinitis . Its effectiveness stems from its active metabolite, DX-17-CPC, which forms after intranasal administration . Research indicates that this compound offers sustained local efficacy, making it suitable for once-daily use in managing allergic rhinitis .

Scientific Research Applications

Pharmacology and Metabolism

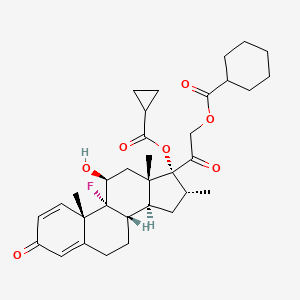

this compound (DX-CP) is a synthetic corticosteroid with the chemical name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate . The pharmacological action of DX-CP is mainly attributed to its active de-esterified metabolite, DX-17-CPC . In vitro studies on human liver microsomes and S9 fractions show that DX-17-CPC is the primary metabolite . Additionally, two epoxide metabolites, UK1 and UK2, have been identified in liver S9, with only UK1 detected in liver microsomes, suggesting the involvement of cytosolic enzymes in UK2 formation . In human nasal mucosa, DX-CP is mainly converted to DX-17-CPC via carboxylesterase-2 (CES2) .

Clinical Studies

Clinical trials have demonstrated the efficacy and safety of this compound in treating allergic rhinitis . A study involving patients with perennial allergic rhinitis showed that once-daily administration of this compound effectively suppresses nasal symptoms . Specifically, 200 μg of this compound or a placebo was administered once daily for seven days, with efficacy evaluated 23 hours post-dose each day . The results indicated a significant difference between the this compound group (69.2%) and the placebo group (15.4%) in the percentage of patients experiencing sustained efficacy over 24 hours (p = 0.015) .

Impact on Circadian Clock

Research in mice suggests that glucocorticoids, including this compound, can influence the nasal circadian clock .

Data Table: this compound Overview

Case Studies

Efficacy in Allergic Rhinitis Patients

In a randomized, placebo-controlled, double-blind study, 28 patients with perennial allergic rhinitis were administered either 200 μg of this compound or a placebo once daily for 7 days . The efficacy was evaluated based on the suppression of immediate nasal symptoms 23 hours after each dose. The results showed that this compound had a significantly higher percentage of patients with efficacy lasting for 24 hours compared to the placebo group .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dexamethasone cipecilate in laboratory settings?

this compound can be synthesized via esterification of dexamethasone with cipemic acid to enhance lipophilicity. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. New compounds require rigorous identity confirmation using these techniques, while known compounds should reference established protocols .

Q. What is the pharmacological mechanism of this compound as a glucocorticoid receptor (GR) agonist?

this compound binds to cytosolic GRs, triggering receptor activation and translocation to the nucleus. This modulates anti-inflammatory gene expression (e.g., lipocortin-1) and inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α). Its esterified structure increases lipid solubility, prolonging tissue retention and enhancing potency compared to non-esterified dexamethasone .

Q. How can researchers validate the purity of this compound in novel formulations?

Use reverse-phase HPLC with UV detection (λ = 240 nm) and a C18 column, comparing retention times to certified reference standards. For impurities, employ gradient elution protocols with a mobile phase of acetonitrile/water (70:30 v/v). Purity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s efficacy in rheumatoid arthritis (RA) models?

Utilize collagen-induced arthritis (CIA) rat models to assess paw swelling reduction and cytokine modulation (e.g., IL-1β, IL-17). Include treatment groups with this compound monotherapy and combination regimens (e.g., with Wantong Jingu Tablet). Measure synoviocyte apoptosis via flow cytometry (Annexin V/PI staining) and validate using histopathology. Ensure sample sizes (n ≥ 8/group) are powered to detect ≥30% effect sizes (α = 0.05, β = 0.2) .

Q. What statistical approaches resolve contradictions in pharmacokinetic data across studies?

Apply meta-analysis to harmonize divergent results, adjusting for covariates like dosing regimens (e.g., 0.5–2 mg/kg) and analytical methods (e.g., LC-MS vs. ELISA). Use Bland-Altman plots to assess agreement between assays. Validate findings with in silico pharmacokinetic modeling (e.g., GastroPlus®) to predict absorption variability due to lipophilicity .

Q. How can metabolomic analysis elucidate interactions between this compound and traditional Chinese medicine (TCM) compounds?

Perform untargeted metabolomics using LC-MS on serum/urine samples from CIA rats. Identify correlated metabolites (e.g., serotonin, thromboxane B2) via Pearson correlation (|r| > 0.7, p < 0.05) and validate therapeutic targets using receiver operating characteristic (ROC) curves (AUC > 0.9). Cross-reference with gut microbiota data (16S rRNA sequencing) to link bacterial genera (e.g., Vibrio) to metabolite shifts .

Q. What methodological challenges arise when assessing this compound’s impact on gut microbiota?

Key challenges include controlling diet-induced microbiota variability and distinguishing drug-specific effects from background noise. Use principal coordinates analysis (PCoA) based on Bray-Curtis dissimilarity to visualize community shifts. Apply linear discriminant analysis (LDA) effect size (LEfSe) to identify differentially abundant taxa (LDA score > 3.0). Normalize data to baseline microbiota profiles .

Q. How can researchers address discrepancies in GR activation thresholds reported across assays?

Discrepancies often stem from method-specific sensitivities (e.g., luciferase reporter assays vs. radioligand binding). Calibrate assays using a common reference standard (e.g., dexamethasone) and report EC50 values with 95% confidence intervals. Validate findings across multiple cell lines (e.g., HEK293-GR vs. primary macrophages) .

Q. What strategies optimize this compound’s formulation for enhanced bioavailability in preclinical studies?

Use nanoemulsions or liposomes to improve aqueous solubility. Characterize particle size (dynamic light scattering; 50–200 nm), encapsulation efficiency (ultracentrifugation/HPLC), and in vitro release profiles (dialysis bag method, pH 7.4). Compare bioavailability via area under the curve (AUC) in pharmacokinetic studies .

Q. How should cross-study comparisons account for variability in anti-inflammatory endpoints?

Standardize endpoints using CONSORT-like guidelines: define primary outcomes (e.g., paw edema reduction), secondary outcomes (e.g., cytokine levels), and exploratory metrics (e.g., histopathology scores). Perform sensitivity analyses excluding outliers and adjust for confounding variables (e.g., baseline inflammation severity) using multivariate regression .

Propiedades

Número CAS |

132245-57-9 |

|---|---|

Fórmula molecular |

C33H43FO7 |

Peso molecular |

570.7 g/mol |

Nombre IUPAC |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |

InChI |

InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |

Clave InChI |

JPTKVJWWVFLEJL-GVPGRCOTSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dexamethasone cipecilate; NS-126; NS 126; NS126. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.